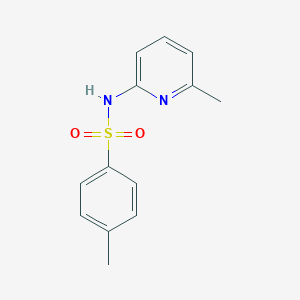
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in inflammation, immune response, and cancer.
Mecanismo De Acción
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide selectively binds to the P2Y6 receptor and blocks its activation by UDP. The P2Y6 receptor is coupled to G proteins, which activate intracellular signaling pathways such as phospholipase C (PLC) and extracellular signal-regulated kinase (ERK). By inhibiting P2Y6 receptor signaling, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can modulate various cellular processes such as chemotaxis, cytokine production, and cell proliferation.
Biochemical and Physiological Effects
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the recruitment of immune cells to the site of inflammation. In cancer cells, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can induce cell cycle arrest and apoptosis, and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a selective and potent antagonist of the P2Y6 receptor, which allows for specific modulation of P2Y6 receptor signaling without affecting other P2Y receptors. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is also stable and soluble in water, which facilitates its use in cell-based assays and animal studies. However, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has some limitations. It can be toxic to cells at high concentrations, which may affect the interpretation of experimental results. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide also has poor blood-brain barrier permeability, which limits its use in studying the role of P2Y6 receptor in the central nervous system.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide and P2Y6 receptor. One direction is to investigate the role of P2Y6 receptor in other physiological and pathological processes such as wound healing, bone remodeling, and neuroinflammation. Another direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use in inflammation and cancer. Furthermore, the use of 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized by reacting 2-chloro-4-methylbenzenesulfonamide with 6-methylpyridin-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively used in scientific research to study the role of P2Y6 receptor in various physiological and pathological processes. It has been shown to inhibit UDP-induced chemotaxis of neutrophils, macrophages, and dendritic cells, which are important immune cells involved in inflammation and infection. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has also been demonstrated to reduce the growth and invasion of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
Propiedades
Número CAS |
304864-16-2 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-8-12(9-7-10)18(16,17)15-13-5-3-4-11(2)14-13/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
QKMKMLHBEZRVMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
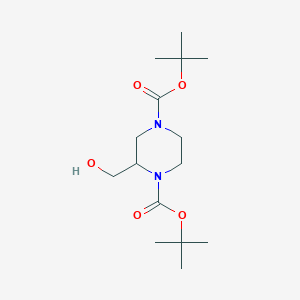
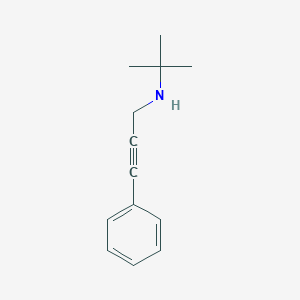
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
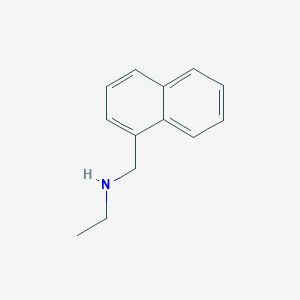
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
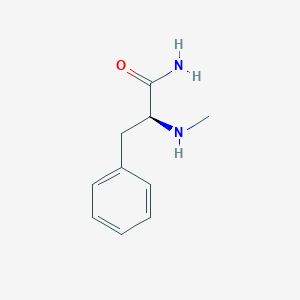
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)